REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C[NH:10][CH2:11][CH2:12][NH:13][CH3:14].N1C=CC=C[CH:16]=1>>[CH3:16][N:13]([CH3:14])[CH2:12][CH2:11][NH:10][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
52.9 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
The pyridine is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residual mixture is poured into water
|
Type
|
EXTRACTION
|
Details
|
The product is extracted into ethyl acetate which
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated
|
Type
|
DISTILLATION
|
Details
|
the residual oil is distilled
|
Type
|
CUSTOM
|
Details
|
2-(2-Dimethylaminoethylamino)-6-chloropyridine boiling at 104°-105° at 0.2 mm is collected in 70% yield
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=NC(=CC=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |